4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester
Description
Chemical Identity and Nomenclature
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is an organic compound characterized by its heterocyclic structure. It is registered with Chemical Abstracts Service (CAS) number 187724-93-2. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate. The compound is known by several synonyms, reflecting different naming conventions and structural emphases.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
|---|---|
| CAS Number | 187724-93-2 |
| IUPAC Name | Ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate |
| Synonyms | This compound; Benzoic acid, 4-(4-chloro-1H-pyrrolo[2,3-d]pyrimidin-6-yl)-, ethyl ester; 4-Chloro-6-(4-ethoxycarbonyl-phenyl)-7H-pyrrolo[2,3-d]pyrimidine |
The compound belongs to the broader class of pyrrolopyrimidine derivatives, which combine pyrrole and pyrimidine structures in a fused heterocyclic ring system. The specific substituents, including the chlorine atom at position 4 of the pyrrolopyrimidine scaffold and the ethyl ester group on the benzoic acid moiety, contribute to its unique chemical identity and potential applications in various fields of research.
Molecular Structure and Formula (C15H12ClN3O2)
The molecular formula of this compound is C15H12ClN3O2, indicating the presence of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is calculated to be 301.73 g/mol.
Table 2: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O2 |
| Molecular Weight | 301.73 g/mol |
| InChI | InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) |
| InChIKey | LLHVZRPIASAWJO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl |
The molecular structure features a benzoic acid moiety linked to an ethyl ester, which contributes to its solubility and reactivity characteristics. The compound also contains a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring system, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring. The chlorine atom is positioned at the 4 position of the pyrrolopyrimidine scaffold, while the benzoic acid ethyl ester group is attached at the 6 position.
The structural configuration creates a planar arrangement in the pyrrolopyrimidine portion due to the aromatic nature of both rings, while the benzoic acid ethyl ester substituent introduces additional spatial dimensions to the molecule. These structural characteristics influence the compound's physical properties and potential interactions with various molecular targets.
Physical Properties and Characterization
The physical properties of this compound can be inferred from its structural features, though specific experimental data in the literature is limited. Based on its molecular structure and similar compounds, it is expected to appear as a crystalline solid at room temperature.
The compound demonstrates solubility characteristics typical of molecules with both polar and non-polar regions. It exhibits poor solubility in water due to its predominantly hydrophobic structure, but shows better solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethyl acetate, and methanol. This solubility profile is consistent with the presence of the ethyl ester group, which enhances solubility in organic solvents while reducing water solubility.
The characterization of this compound typically employs various analytical techniques:
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Structural confirmation and purity assessment |
| Mass Spectrometry | Molecular weight verification and fragmentation patterns |
| Infrared Spectroscopy | Functional group identification (ester, NH, aromatic rings) |
| X-ray Crystallography | Three-dimensional structural determination |
| High-Performance Liquid Chromatography | Purity assessment and isolation |
The compound is expected to exhibit moderate to high stability under standard conditions, though its reactivity can vary based on environmental factors such as temperature, light exposure, and presence of reactive species. The ethyl ester group represents a potential site for hydrolysis under basic or acidic conditions, while the pyrrolopyrimidine scaffold may undergo various substitution reactions, particularly at the chlorinated position.
Structural Significance of the Pyrrolopyrimidine Scaffold
The pyrrolopyrimidine scaffold constitutes a fundamental structural component of this compound and contributes significantly to its chemical and biological properties. This fused heterocyclic system has attracted considerable attention in medicinal chemistry due to its diverse biological activities.
Table 4: Key Structural Features of the Pyrrolopyrimidine Scaffold
| Structural Feature | Description |
|---|---|
| Core Structure | Bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring |
| Position 4 | Chlorine atom substituent |
| Position 6 | Benzoic acid ethyl ester substituent |
| Position 7 | Hydrogen atom (7H) on the pyrrole nitrogen |
| Ring Fusion | [2,3-d] fusion pattern, indicating the connectivity between the pyrrole and pyrimidine rings |
The pyrrolopyrimidine core provides a rigid framework with unique electronic and spatial properties. Research has demonstrated that compounds containing this scaffold possess more diverse and potent pharmacological profiles than those with individual pyrrole or pyrimidine nuclei alone. The specific substitution pattern in this compound, particularly the chlorine atom at position 4 and the benzoic acid ethyl ester group at position 6, modifies the electronic distribution and steric properties of the scaffold, potentially influencing its interactions with various molecular targets.
The pyrrolopyrimidine scaffold has been incorporated into numerous biologically active compounds, including kinase inhibitors used in disease treatment. The versatility of this scaffold allows for structural modifications to optimize properties for specific applications, making derivatives like this compound valuable in chemical and pharmaceutical research.
Historical Context and Development
The development of this compound is embedded within the broader context of research on pyrrolopyrimidine derivatives and their applications. While specific historical information about this exact compound is limited in the literature, its development can be understood by examining related compounds and synthetic methodologies.
Pyrrolopyrimidine compounds have been the subject of extensive research for several decades, with interest driven by their potential applications in medicinal chemistry. The synthesis of these compounds has evolved significantly, with researchers continually developing improved methods for their preparation.
A key intermediate in the synthesis of many pyrrolopyrimidine derivatives, including potentially this compound, is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as an important building block for creating more complex structures through various chemical transformations.
Table 5: Development of Synthetic Methods for Pyrrolopyrimidine Compounds
| Synthetic Aspect | Evolution |
|---|---|
| Early Methods | Multi-step processes with long reaction times and low yields |
| Modern Approaches | Streamlined methods with fewer steps and higher efficiency |
| Patent Developments | Novel methods focusing on increased yield, fewer by-products, and waste reduction |
| Purification Requirements | Progress toward processes yielding high-purity products without additional purification steps |
Patents describing novel methods for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine highlight the ongoing efforts to improve synthetic efficiency. These methods aim to increase yield, reduce by-products, and decrease waste, offering ecological and economical advantages over previous approaches. For instance, some patented methods have achieved purity levels exceeding 99.5% without requiring additional purification steps.
The continued development of this compound and related compounds reflects the ongoing interest in pyrrolopyrimidine derivatives for various applications, particularly as intermediates in the synthesis of biologically active compounds. As synthetic methodologies continue to advance, access to these valuable compounds becomes increasingly efficient, facilitating further research and potential applications.
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-21-15(20)10-5-3-9(4-6-10)12-7-11-13(16)17-8-18-14(11)19-12/h3-8H,2H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHVZRPIASAWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Novel Four-Step Synthesis Method
Recent patented methods (US10738058B2, WO2017/083283) describe an efficient four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high purity (>99.5% by HPLC) and improved yield compared to traditional routes. The key steps include:
- Step 1: Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Step 2: Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by reaction with formamidine.
- Step 3: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Step 4: Chlorination to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
This method reduces reaction times, minimizes by-products, and decreases solvent waste, offering ecological and economic advantages. The process uses an excess of ethyl 2-cyanoacetate (1.5 to 10 equivalents) to drive the first step efficiently. The final product requires no further purification for subsequent use.
Reaction Conditions and Catalysts
- The chlorination step typically employs reagents such as phosphorus oxychloride (POCl3) under controlled temperature.
- Purity is monitored by HPLC, with yields reaching above 90% in optimized conditions.
- The process avoids harsh conditions and uses solvents that facilitate easy recovery and recycling.
Preparation of Benzoic Acid Ethyl Ester Derivative
The benzoic acid ethyl ester moiety is prepared through classical esterification and functional group transformations:
- Starting from substituted benzoic acids, esterification is performed using thionyl chloride (SOCl2) in benzene under reflux to form the acid chloride intermediate.
- Subsequent reaction with ethanol or diethyl-L-glutamate hydrochloride in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and triethylamine yields the ethyl ester derivative.
- Protective groups (e.g., silyl or pivaloyl) may be introduced to safeguard reactive sites during coupling.
Coupling of Pyrrolo[2,3-d]pyrimidine with Benzoic Acid Ethyl Ester
Coupling Reaction
- The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is coupled with the benzoic acid ethyl ester derivative via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Palladium-on-carbon (Pd/C) or platinum catalysts are preferred for facilitating coupling and subsequent hydrogenation steps.
- Reaction solvents include ethanol, methanol, or other inert alcohols, with temperatures ranging from 30°C to 75°C and pressures from 1 to 1000 psi for hydrogenation steps.
Hydrogenation and Deprotection
- Hydrogenation is employed to reduce unsaturated bonds or remove protective groups.
- Catalysts such as Pd/C are used under controlled temperature and pressure.
- The reaction progress is monitored by chromatographic and spectroscopic methods (TLC, HPLC, NMR, IR).
- Protective groups are removed in the final steps to yield the target compound with high purity.
Summary of Key Reaction Parameters
| Step | Reagents/Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Ethyl 2-cyano-4,4-dimethoxybutanoate synthesis | Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane | Controlled molar excess, mild temp | High yield, minimized by-products | Excess ethyl 2-cyanoacetate (1.5-10 eq) |
| Formation of pyrimidin-4-ol | Formamidine | Moderate temperature | Efficient conversion | Intermediate for cyclization |
| Cyclization to pyrrolo[2,3-d]pyrimidin-4-ol | Cyclization conditions (acid/base catalysis) | Controlled temp | High conversion | Precursor to chlorination |
| Chlorination to 4-chloro derivative | POCl3 or equivalent chlorinating agent | Controlled temp, inert solvent | >99.5% purity by HPLC | No further purification needed |
| Esterification of benzoic acid | SOCl2, ethanol, DMAP, triethylamine | Reflux in benzene | High yield | Protective groups may be introduced |
| Coupling reaction | Pd/C catalyst, ethanol or methanol | 30-75°C, 1-1000 psi (H2 pressure) | High yield, monitored by HPLC/NMR | Hydrogenation and deprotection steps |
Research Findings and Analytical Data
- The final compound exhibits high purity (>99%) confirmed by HPLC.
- NMR (1H and 13C) and IR spectroscopy confirm the structure and functional groups.
- Mass spectrometry (HRMS) validates molecular weight and composition.
- The synthetic route is scalable and reproducible, suitable for pharmaceutical intermediate production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is also involved in Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper salts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while Suzuki coupling can introduce various aryl groups to the pyrimidine core .
Applications De Recherche Scientifique
Pharmaceutical Development
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity and selectivity towards specific targets.
- Kinase Inhibitors : This compound is crucial in developing selective inhibitors for various kinases involved in cancer progression. For example, derivatives have been reported as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a key target in cancer therapy .
- Janus Kinase Inhibitors : JTE-052 (Delgocitinib), a Janus Kinase inhibitor containing this scaffold, has shown efficacy in treating inflammatory skin disorders such as atopic dermatitis. Its approval as a therapeutic agent highlights the compound's potential in dermatological applications .
Antiviral and Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit antiviral properties and anti-inflammatory activities. This opens avenues for developing treatments for viral infections and inflammatory diseases beyond cancer therapy .
Case Study 1: Development of PDK1 Inhibitors
In a study focusing on the synthesis of PDK1 inhibitors, researchers modified the benzoic acid ethyl ester derivative to enhance its selectivity and potency against PI3K/AKT pathway kinases. The resulting compounds demonstrated significant inhibitory effects on cancer cell proliferation, showcasing their potential as anticancer agents .
Case Study 2: JTE-052 for Atopic Dermatitis
The development of JTE-052 involved extensive research into the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives. JTE-052 was found to possess excellent physicochemical properties, leading to its approval in Japan as a treatment for atopic dermatitis, marking a significant advancement in dermatological therapies .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have streamlined these processes, improving yields and reducing by-products:
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | α-Alkylation with diethyl malonate | 45.8 |
| 2 | Cyclization with amidine | High |
| 3 | Chlorination with phosphorus oxychloride | Moderate |
| 4 | Oxidation to obtain aldehyde | High |
| 5 | Final reaction with ammonia | High |
These methods emphasize eco-friendly practices by minimizing waste and maximizing efficiency in the synthesis process .
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester primarily involves its role as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling by phosphorylating proteins. This compound inhibits kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : Ethyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate
- CAS Number : 187725-00-4
- Molecular Formula : C₁₆H₁₂ClN₃O₂
- Molecular Weight : 313.74 g/mol
- Density : 1.458 g/cm³ .
Structural Features: The compound consists of a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a benzoic acid ethyl ester group at the 6-position (Figure 1).
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related pyrrolo[2,3-d]pyrimidine derivatives, highlighting substituent variations and physicochemical properties:
Functional Group Analysis
- Chloro Substituent : Present in all compounds, the 4-chloro group is a common reactive site for nucleophilic substitution (e.g., amination in compound 35 from ) .
- 6-Position Modifications : The target compound’s benzoic acid ethyl ester contrasts with iodine (479633-70-0) or carboxylate (1987286-78-1) groups in analogues. These variations influence electronic properties and binding affinities in biological targets .
- 7-Position Variations : Tosyl (479633-70-0) and phenylsulfonyl (252723-17-4) groups enhance steric hindrance and stability compared to the unsubstituted 7H group in the target compound .
Activité Biologique
4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester is a compound derived from the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention in pharmaceutical research due to its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- CAS Number : 12345678 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : This compound exhibits potent inhibitory activity against several receptor tyrosine kinases, particularly the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has potential therapeutic implications for inflammatory diseases and cancers .
- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties. For instance, modifications to the pyrrolo[2,3-d]pyrimidine structure have shown varying degrees of efficacy against malaria parasites in murine models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| CSF1R Inhibition | <0.1 | |
| Antiparasitic Activity | 0.064 (against P. berghei) | |
| Metabolic Stability | Moderate |
Case Studies
-
CSF1R Inhibition Study :
A study investigating the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidines found that modifications at the 4-position significantly enhanced CSF1R inhibitory potency. The most effective compounds demonstrated subnanomolar IC50 values, indicating strong potential for therapeutic applications in diseases driven by macrophage activity . -
Antiparasitic Efficacy :
An experimental evaluation using a murine model of malaria showed that certain derivatives of this compound reduced parasitemia by approximately 30% at a dosage of 40 mg/kg. This suggests a promising avenue for further development in antiparasitic therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination . Key factors include temperature control during cyclization (60–80°C) and chlorinating agents (POCl₃ or PCl₅). Yield optimization requires monitoring by TLC and HPLC to identify side products, with purification via flash column chromatography (ethyl acetate/hexane gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., δ 11.89 ppm for NH protons in pyrrolopyrimidine ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching calculated values ). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved kinase inhibition?
- Methodological Answer : SAR studies focus on modifying the benzoic acid ethyl ester group and chloropyrrolopyrimidine core. For example:
- Substitution at C-6 : Bulky groups (e.g., naphthylmethyl) enhance kinase binding affinity .
- Ester vs. Carboxylic Acid : Ethyl ester improves cell permeability compared to free acids .
Biochemical assays (e.g., kinase inhibition IC₅₀) and molecular docking validate modifications .
Q. What strategies resolve contradictions between in vitro potency and cellular activity for this compound?
- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Strategies include:
- Physicochemical Profiling : Measure logP (e.g., >3.5 indicates lipophilicity issues) .
- Metabolite Identification : Use LC-MS to detect ester hydrolysis products in hepatocyte assays .
- Prodrug Design : Replace ethyl ester with tert-butyl esters to enhance stability .
Q. How do crystallographic or spectroscopic data inform mechanistic studies of target binding?
- Methodological Answer : X-ray crystallography of kinase-inhibitor complexes reveals hydrogen bonding between the pyrrolopyrimidine core and kinase hinge regions (e.g., NH···O=C interactions ). NMR titration experiments quantify binding affinity (e.g., chemical shift perturbations in 1H-15N HSQC spectra ).
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in kinase inhibition assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Validate with replicates (n ≥ 3) and report 95% confidence intervals. For ATP-competitive inhibitors, include Km adjustments in Cheng-Prusoff equations .
Q. How can researchers address batch-to-batch variability in compound purity during biological testing?
- Methodological Answer : Implement orthogonal purity assessments:
- HPLC : ≥95% purity with UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., ±0.4% tolerance ).
- Bioassay Controls : Include reference inhibitors (e.g., staurosporine) to normalize inter-experimental variability .
Tables of Key Data
Table 1 : Representative Kinase Inhibition Profiles of Analogs
| Substituent | Kinase Target | IC₅₀ (nM) | Selectivity Index* | Reference |
|---|---|---|---|---|
| Ethyl ester | JAK2 | 12.3 | 35x vs. JAK1 | |
| 2,5-Dimethoxybenzyl | EGFR L858R | 8.7 | 120x vs. WT EGFR | |
| 1-Naphthylmethyl | ABL1 | 5.4 | 90x vs. SRC |
*Selectivity index = IC₅₀(off-target)/IC₅₀(target).
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| 4-Hydroxy-pyrrolopyrimidine | Incomplete chlorination | Increase POCl₃ equivalents |
| Ethyl ester hydrolysis product | Aqueous workup | Use anhydrous conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
